[4-[[2-[2-[2-[3-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]propanoylamino]propanoylamino]propanoylamino]-4-oxo-4-(tritylamino)butanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate
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Overview
Description
The compound [4-[[2-[2-[2-[3-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]propanoylamino]propanoylamino]propanoylamino]-4-oxo-4-(tritylamino)butanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate is a complex organic molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis. The ethoxy and propanoylamino groups are introduced through a series of nucleophilic substitution reactions. The tritylamino group is added via a tritylation reaction, and the final step involves the formation of the carbonate ester with the nitrophenyl group.
Industrial Production Methods
Industrial production of this compound would likely involve automated peptide synthesizers, which can handle the complex sequence of reactions required. The use of solid-phase synthesis techniques would be advantageous for the efficient and scalable production of this compound.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The fluorenyl group can be oxidized to form fluorenone derivatives.
Reduction: The nitrophenyl group can be reduced to form aminophenyl derivatives.
Substitution: The ethoxy groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Aminophenyl derivatives.
Substitution: Various substituted ethoxy derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s ability to form stable peptide bonds makes it useful in the study of protein interactions.
Medicine: Its unique structure allows it to be explored as a potential drug candidate for various diseases.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The fluorenyl group can intercalate with DNA, potentially disrupting replication and transcription processes. The nitrophenyl group can undergo redox reactions, generating reactive oxygen species (ROS) that can induce cellular damage. The tritylamino group can interact with proteins, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: This compound shares the fluorophenyl group but lacks the complex peptide structure.
2-Fluorodeschloroketamine: This compound is a dissociative anesthetic with a fluorophenyl group, but it has a different core structure.
Uniqueness
The uniqueness of [4-[[2-[2-[2-[3-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]propanoylamino]propanoylamino]propanoylamino]-4-oxo-4-(tritylamino)butanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate lies in its combination of multiple functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets
Properties
Molecular Formula |
C67H69N7O15 |
---|---|
Molecular Weight |
1212.3 g/mol |
IUPAC Name |
[4-[[2-[2-[2-[3-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]propanoylamino]propanoylamino]propanoylamino]-4-oxo-4-(tritylamino)butanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C67H69N7O15/c1-45(69-60(75)34-36-84-38-40-86-41-39-85-37-35-68-65(80)87-44-58-56-24-14-12-22-54(56)55-23-13-15-25-57(55)58)62(77)70-46(2)63(78)72-59(64(79)71-51-28-26-47(27-29-51)43-88-66(81)89-53-32-30-52(31-33-53)74(82)83)42-61(76)73-67(48-16-6-3-7-17-48,49-18-8-4-9-19-49)50-20-10-5-11-21-50/h3-33,45-46,58-59H,34-44H2,1-2H3,(H,68,80)(H,69,75)(H,70,77)(H,71,79)(H,72,78)(H,73,76) |
InChI Key |
CWTALOCBQBLGIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)COC(=O)OC5=CC=C(C=C5)[N+](=O)[O-])NC(=O)CCOCCOCCOCCNC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68 |
Origin of Product |
United States |
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